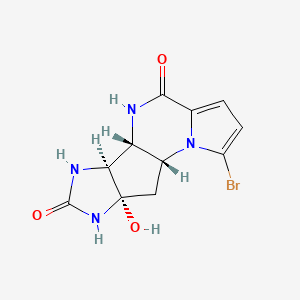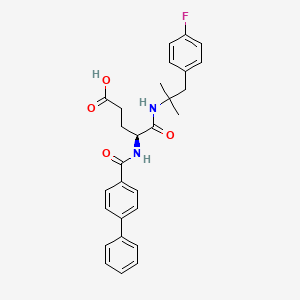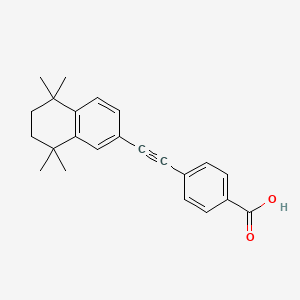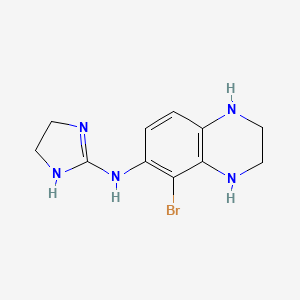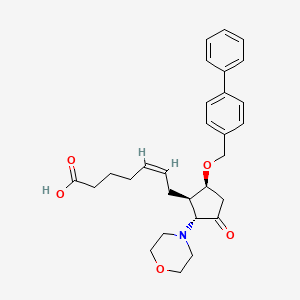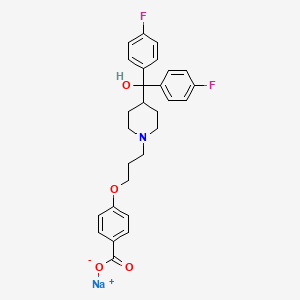
Aplindore fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplindore Fumarate is a dopamine receptor agonist used in the therapeutic treatment of Parkinson Disease.
Applications De Recherche Scientifique
Dopamine Receptor Agonism and Potential Therapeutic Applications
Aplindore (DAB-452) has been identified as a high-affinity selective dopamine D2 receptor partial agonist. In studies involving CHO-K1 cells and a rat behavioral model, aplindore displayed significant affinity for dopamine D2 and D3 receptors, suggesting potential effectiveness in treating dopaminergic-based disorders like schizophrenia and Parkinson's disease (Heinrich et al., 2006).
Applications in Tissue Engineering and Material Science
The research into poly(propylene fumarate) (PPF) has led to developments in 3D porous scaffolds using micro-stereolithography, showcasing potential in bone regeneration and tissue engineering (Lan et al., 2009).
Anticancer Potential
Dimethyl fumarate (DMF), a fumaric acid ester, has shown the ability to induce apoptosis in human hematopoietic tumor cell lines, inhibiting nuclear factor-κB (NF-κB) activation, and thus suggesting potential as an anticancer agent (Tsubaki et al., 2014).
Diagnostic Applications in Cancer Treatment
The use of fumarate in hyperpolarized magnetic resonance imaging allows noninvasive imaging of tumor cell metabolism, potentially aiding in early detection and treatment response in cancer (Witney et al., 2010).
Immunomodulatory Effects and Treatment of Multiple Sclerosis
Fumaric acid esters, including DMF, have demonstrated immunomodulatory effects and are currently licensed for treating psoriasis. They also show promise in treating multiple sclerosis due to their ability to reduce peripheral CD4+- and CD8+-T-lymphocytes and inhibit NF-κB-dependent transcription (Moharregh-Khiabani et al., 2009).
Metabolic Pathway Research
Studies on the kinetics of human red cell fumarase have provided insights into the use of fumarate as a probe for cell rupture, contributing to our understanding of metabolic processes in health and disease (Shishmarev et al., 2018).
Emerging Therapeutic Applications
Fumarates, due to their antioxidative, immunomodulatory, and neuroprotective properties, are being explored for applications beyond psoriasis and multiple sclerosis, potentially in neurological and cardiovascular diseases (Hoogendoorn et al., 2021).
Methane Production Reduction in Ruminant Feed
Fumarate's role as a feed additive in ruminant diets has been examined, showing its potential to reduce methanogenesis in the rumen, thereby contributing to more efficient and environmentally friendly livestock farming practices (Asanuma et al., 1999).
Fumarate Production in Industrial Applications
Research into fumarate production in Candida glabrata via pathway engineering highlights its potential industrial applications in the food, pharmaceutical, and chemical industries (Chen et al., 2019).
Propriétés
Numéro CAS |
189681-71-8 |
|---|---|
Nom du produit |
Aplindore fumarate |
Formule moléculaire |
C22H22N2O7 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
Clé InChI |
GELJVTSEGKGLDF-WLHGVMLRSA-N |
SMILES isomérique |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES canonique |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



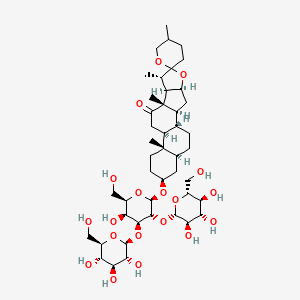
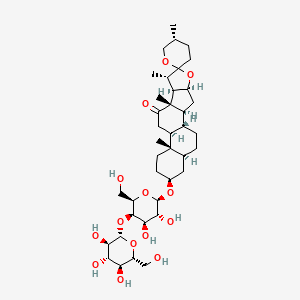
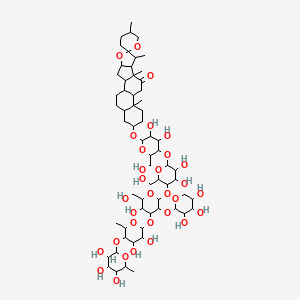
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)

